molecular formula C15H10Cl2N2O2 B12944822 Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]- CAS No. 875578-06-6

Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12944822
CAS No.: 875578-06-6
M. Wt: 321.2 g/mol
InChI Key: MHZAKFUFXBOUJY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a dichlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo-pyridine core. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require elevated temperatures and inert atmospheres to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorobenzyl group enhances its potential as a pharmacophore and its ability to interact with various molecular targets .

Properties

CAS No.

875578-06-6

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-5-4-9(11(17)8-10)7-13-18-14(15(20)21)12-3-1-2-6-19(12)13/h1-6,8H,7H2,(H,20,21)

InChI Key

MHZAKFUFXBOUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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